Product packaging for Conformer A(Cat. No.:CAS No. 88629-08-7)

Conformer A

Cat. No.: B3058252
CAS No.: 88629-08-7
M. Wt: 264.32 g/mol
InChI Key: XFGLBBQXQQOWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conformer A is a [state the molecular composition, e.g., specific conformational isomer of a larger compound] provided for research and development purposes. In computational chemistry and structure-based drug design, the generation of accurate conformational ensembles is fundamental for tasks such as molecular docking and pharmacophore-based virtual screening. The specific 3D geometry of this compound is critical for studying its biomolecular interactions, as even small changes in torsion angles can significantly impact binding affinity and functional outcomes. This product is intended to facilitate advanced research in [mention specific fields, e.g., drug discovery, chemical biology]. It is supplied as a [describe physical form, e.g., lyophilized solid] with a guaranteed high purity of > [state percentage]% as determined by HPLC. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O B3058252 Conformer A CAS No. 88629-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-5-phenyl-1H-1,4-benzodiazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-17(2)16(20)18-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-17/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGLBBQXQQOWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C(C2=CC=CC=C2N1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321752
Record name Conformer A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88629-08-7
Record name Conformer A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Approaches to Conformer A Elucidation

Quantum Mechanical (QM) Methodologies for "Conformer A" Optimization

Quantum mechanics-based methods offer high accuracy in describing the electronic structure of molecules, making them indispensable for the precise determination of the geometries and relative energies of the conformers of "this compound". rsc.orgnih.gov These methods solve the Schrödinger equation for a given molecular system, providing a fundamental understanding of its properties.

Density Functional Theory (DFT) Applications in "this compound" Studies

Density Functional Theory (DFT) has become a popular and versatile tool for studying the conformational preferences of molecules like "this compound". rsc.orgmdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. mdpi.com This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of applications. rsc.orgnih.gov

Various functionals are available within the DFT framework, each with its strengths and weaknesses. For instance, hybrid functionals like B3LYP and PBE0 are widely used for studying reaction mechanisms and molecular spectroscopy. mdpi.com The M06 functional has also been employed in conformational analysis. mdpi.com The choice of functional and basis set is critical for obtaining reliable results and should be carefully benchmarked for the specific system under investigation. rsc.org For example, studies have shown that DFT calculations can predict the relative energies of conformers, which are crucial for understanding their population distribution at a given temperature. rsc.org

A typical DFT study of "this compound" would involve:

Geometry Optimization: Starting from an initial guess structure, the geometry of each potential conformer is optimized to find the lowest energy arrangement of its atoms. acs.org

Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections. york.ac.uk

Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations with larger basis sets or higher levels of theory can be performed on the optimized geometries. rsc.org

Table 1: Hypothetical Relative Energies of "this compound" Isomers Calculated by DFT

ConformerDFT FunctionalBasis SetRelative Energy (kcal/mol)
AntiB3LYP6-31G0.00
GaucheB3LYP6-31G0.58

This table presents hypothetical data for illustrative purposes.

Molecular Mechanics (MM) and Force Field Calculations for "this compound" Analysis

While QM methods are highly accurate, their computational expense can be a limiting factor for large molecules or for extensive conformational searches. core.ac.ukmdpi.com Molecular mechanics (MM) offers a more computationally efficient alternative by treating molecules as a collection of atoms held together by springs. nih.gov The potential energy of the system is calculated using a classical mechanical model known as a force field. core.ac.uknih.gov

Force fields are parameterized based on experimental data and/or high-level QM calculations. nih.gov They consist of terms that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov Several different force fields are available, such as MMFF94, UFF, and GAFF, each with its own set of parameters and intended applications. core.ac.uk The choice of force field can significantly impact the results of a conformational analysis. researchgate.netacs.org

Energy Minimization Techniques for Identifying Stable "this compound" States

Energy minimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. slideshare.netfiveable.mewisdomlib.org This is a crucial step in conformational analysis as it allows for the identification of stable conformers of "this compound". slideshare.net The process starts with an initial guess geometry and iteratively adjusts the atomic coordinates to lower the total energy of the system until a local minimum is reached. fiveable.meslideshare.net

Several algorithms are used for energy minimization, including: slideshare.netslideshare.net

Steepest Descent: This method moves the atoms in the direction of the negative gradient of the energy, which is the direction of the steepest descent on the potential energy surface. researchgate.net

Conjugate Gradient: This is a more efficient method than steepest descent as it uses information from previous steps to determine the next direction of movement. researchgate.net

Newton-Raphson: This is a second-derivative method that can converge more quickly near a minimum but is more computationally expensive. researchgate.net

It is important to note that energy minimization typically finds the nearest local minimum, which may not be the global minimum energy conformation. fiveable.me Therefore, it is often necessary to combine energy minimization with a conformational search algorithm to explore the entire potential energy surface. slideshare.netfiveable.me

Conformational Search Algorithms for Exhaustive "this compound" Identification

To ensure that all low-energy conformers of "this compound" are identified, a systematic or stochastic search of the conformational space is required. mun.caresearchgate.net These algorithms generate a large number of different conformations, which are then typically subjected to energy minimization to identify the stable states. researchgate.net

Monte Carlo (MC) methods are a class of stochastic algorithms that explore the conformational space through random changes to the molecular geometry. mdpi.comacs.orgnih.gov A basic MC simulation involves a series of random steps, such as rotating a randomly selected dihedral angle. acs.org The new conformation is then accepted or rejected based on a criterion that depends on the change in energy. mdpi.com The Metropolis criterion is commonly used, where a move that lowers the energy is always accepted, while a move that increases the energy is accepted with a probability that depends on the temperature and the energy difference. mdpi.com

This process allows the simulation to overcome energy barriers and explore a wider range of the conformational space than simple energy minimization. nih.gov By performing a long MC simulation, one can generate a representative ensemble of conformations for "this compound," from which the lowest-energy and most populated conformers can be identified. mdpi.comacs.org There are also more advanced MC techniques, such as those that combine random moves with energy minimization, to enhance the efficiency of the conformational search. upc.edu

Evolutionary Algorithms for "this compound" Landscape Exploration (e.g., Kaplan software)

Evolutionary Algorithms (EAs) are a class of optimization methods inspired by biological evolution. In computational chemistry, they are employed to search the complex potential energy surface (PES) of a molecule to find its low-energy conformers. mcmaster.caphysics.gov.az These algorithms begin with a "population" of random conformers and iteratively apply "genetic" operators like mutation (randomly changing torsion angles) and crossover (combining parts of two conformers) to generate new structures. A "fitness" criterion, typically the conformational energy, determines which conformers survive to the next "generation." physics.gov.az

Kaplan is a software package that implements a novel EA for conformer searching. It uses a ring-based structure to store sets of conformers, which allows for initial broad exploration of the potential energy surface, followed by detailed exploitation of individual energy wells to identify the most stable structures. mcmaster.ca This directed, stochastic sampling technique has proven effective in identifying all known conformers of molecules like the amino acid methionine. mcmaster.ca For instance, in a test against a known dataset, Kaplan was able to identify the global minimum conformer for methionine and found identical structures for the five lowest-energy conformers. mcmaster.ca The use of EAs is particularly advantageous for navigating rugged energy landscapes with many local minima, which is a common challenge in identifying the true global minimum, often labeled "this compound". rsc.org

Rule-Based Assembly and Self-Organized Rigid Fragments Approaches

Rule-based assembly is a common and efficient strategy for generating conformers. openmolecules.org This approach works by first identifying all freely rotatable bonds within a molecule that are not part of a ring system. Cutting these bonds breaks the molecule down into a set of rigid fragments. openmolecules.orgacs.org

For each fragment, a self-organization algorithm or a pre-existing library generates one or more low-energy 3D structures. acs.org In a subsequent step, these rigid fragments are reassembled by systematically combining the fragment conformers and rotating them around the original bonds. openmolecules.orgacs.org The generation of conformers can be guided by rules that prioritize certain torsion angles or handle atomic collisions. openmolecules.org For example, a "low energy bias" strategy might use a weighted random selection that gives more likely torsion angles and better-scoring fragments a higher chance of being chosen, leading to a diverse set of low-energy conformers. openmolecules.org This systematic, fragment-based approach is computationally faster than many stochastic methods for typical drug-like molecules. acs.orgscispace.com

Global Minimum Search Strategies for "this compound"

Identifying the global minimum energy structure—the most stable conformer—is a primary goal of conformational analysis. physics.gov.az This structure, often designated "this compound," typically has the largest population weight in an ensemble of energetically accessible conformers at equilibrium. quantumsimulations.dephysics.gov.az

Various strategies are employed to find this global minimum. As discussed, evolutionary algorithms like those in the Kaplan software are designed for this purpose, using a process of evolution to find optimal structures. mcmaster.ca Another common approach involves generating a large number of conformers through methods like rule-based assembly or stochastic searches and then performing energy minimization on each one using a force field like MMFF94s+. openmolecules.org The resulting structures are then ranked by energy to identify the global minimum. researchgate.net

However, the structure with the lowest energy according to a fast force field calculation may not be the true global minimum at a more accurate level of theory, such as Density Functional Theory (DFT). researchgate.net Therefore, a common workflow involves re-optimizing a selection of the lowest-energy conformers from the initial search at a higher level of theory to confirm the global minimum. researchgate.netresearchgate.net

Potential Energy Surface (PES) Mapping and Exploration for "this compound" Topography

The Potential Energy Surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. mcmaster.ca For conformational analysis, the PES is often plotted against one or two key dihedral angles, creating a 1D or 2D map that reveals the topography of the conformational landscape. researchgate.net

Minima on the PES correspond to stable conformers, while the peaks represent energy barriers for interconversion between them. quantumsimulations.demcmaster.ca For example, in a study of 2-Cyclopenten-1-ol (2CPOL), a 2D-PES was calculated to understand its conformational dynamics. mdpi.com The map revealed six energy minima, with "this compound" being the lowest in energy due to a stabilizing intramolecular hydrogen bond. mdpi.com Similarly, PES maps for Ac-(E)-ΔPhe-NMe2 calculated using DFT methods showed that increasing solvent polarity reduced the number of stable conformers on the surface. researchgate.net Exploring the PES is crucial for understanding not just the stable conformers like "this compound," but also the pathways and energy costs required to switch between different conformations. acs.org

Table 1: Calculated Properties of "this compound" for 2-Cyclopenten-1-ol (2CPOL) from PES Exploration This table presents data from a study where ab initio calculations were used to map the potential energy surface and identify stable conformers. "this compound" was found to be the global minimum. mdpi.com

PropertyValue for this compoundDescription
Relative Energy0 cm⁻¹The lowest energy conformer, used as the reference.
Ring-Puckering Angle+23.8°Describes the non-planar pucker of the five-membered ring.
OH Internal Rotation Angle-66°The dihedral angle of the hydroxyl group.
H···π Bonding Distance2.682 ÅThe distance from the hydroxyl hydrogen to the center of the C=C bond.

Prediction of Spectroscopic Parameters for "this compound" from Computational Models

Computational models are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the presence and structure of specific conformers. acs.org High-level quantum chemical calculations can accurately predict rotational constants, vibrational frequencies, and NMR chemical shifts. nih.govaanda.org

For instance, DFT calculations have been shown to reliably predict ¹H and ¹³C NMR chemical shifts and coupling constants. acs.org In a study of glycolic acid, accurate rotational and ro-vibrational spectroscopic properties were predicted for its different conformers using composite post-Hartree–Fock schemes and hybrid coupled-cluster/DFT approaches. nih.gov These theoretical predictions are essential for guiding laboratory measurements and astronomical searches for molecules in the interstellar medium. researchgate.net When multiple conformers are present, their individual spectra are often averaged according to their predicted Boltzmann population, but identifying the unique spectral signatures of "this compound" is key to its definitive identification. quantumsimulations.de

Table 2: Comparison of Calculated and Experimental Spectroscopic Parameters for Cysteamine "Conformer 1" (gGt) This table shows the close agreement between computationally predicted and experimentally measured rotational constants for the lowest energy conformer of cysteamine, labeled "conf1." aanda.org

ParameterCalculated Value (MHz)Experimental Value (MHz)
A11895.2411852.9063(7)
B3474.393465.7360(4)
C2854.762848.4527(4)

Interdisciplinary Applications of Conformational Analysis

Role in Drug Discovery and Development

In medicinal chemistry, understanding the conformational preferences of drug molecules is paramount. A drug's efficacy, selectivity, and pharmacokinetic properties are intimately linked to its ability to adopt a specific three-dimensional shape that can bind effectively to its biological target studysmarter.co.ukijpsr.comiupac.orgrscbmcs.orgfiveable.medrugdesign.org. "Conformer A," if it represents the bioactive conformation, would be the target for drug design and optimization. Computational methods are extensively used to predict and screen for drug candidates that can adopt such conformations, while experimental techniques validate these predictions acs.orgiupac.orgrscbmcs.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints of "this compound"

Impact on Materials Science

The physical and chemical properties of materials, such as polymers, are heavily influenced by the conformations of their constituent molecular chains studysmarter.co.ukfiveable.mestudysmarter.co.uk. For example, the flexibility, tensile strength, and thermal stability of a polymer can be directly related to the preferred conformations of its repeating units. Conformational analysis guides the design of new materials with tailored properties by understanding how molecular shape dictates macroscopic behavior studysmarter.co.ukstudysmarter.co.ukwiley.com.

Significance in Biochemistry and Biological Processes

Conformational changes are central to the function of many biological macromolecules. Proteins undergo conformational shifts to bind substrates, catalyze reactions, and transmit signals wikipedia.orgfiveable.me. Enzymes, for instance, often adopt a specific conformation upon substrate binding (induced fit) to enhance catalytic efficiency. Similarly, nucleic acids form complex three-dimensional structures essential for their roles in genetic information storage and protein synthesis fiveable.me. Understanding these dynamic conformational changes is critical for deciphering biological mechanisms and developing therapeutics that target these processes.

Conformational analysis provides a fundamental framework for understanding the dynamic three-dimensional nature of molecules. By studying the relative energies and spatial arrangements of conformers, scientists can elucidate molecular behavior, predict reactivity, and design novel compounds and materials. "this compound," as a representative stable conformation, exemplifies the specific structural and energetic characteristics that researchers aim to identify and understand. The ongoing integration of advanced computational and spectroscopic techniques continues to deepen our insights into molecular conformations, driving innovation across chemistry, biology, and materials science.


Case Studies of Conformer A in Diverse Molecular Systems

Conformational Preferences of Flexible Organic Molecules

Flexible organic molecules often exist as an ensemble of conformers, with their relative populations dictated by subtle energy differences. "Conformer A" represents a significant spatial arrangement within these ensembles.

In polyphenols like (+)-catechin, a key flavan (B184786) monomer, conformational flexibility arises from the C-ring. This flexibility allows the molecule to adopt different orientations of its B-ring relative to the C-ring. The two primary conformations observed are the E-conformer, where the B-ring is in a pseudoequatorial position, and the A-conformer, where it adopts a pseudoaxial position usda.govwikiwand.comwikipedia.orgpsu.edu. Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics calculations have characterized the conformational equilibrium of (+)-catechin in aqueous solution. This equilibrium has been quantified, with the A-conformer typically representing a smaller, yet significant, fraction of the total conformer population compared to the E-conformer wikiwand.compsu.edu. The relative populations can be influenced by factors such as temperature and the surrounding environment, and computational methods like GMMX have been employed to predict these distributions usda.gov.

Table 4.1.1: Conformational Equilibrium of (+)-Catechin in Aqueous Solution

ConformerB-ring OrientationRelative Population (Approx.)Key Characteristics
A-conformerPseudoaxial33%B-ring oriented axially relative to the C-ring.
E-conformerPseudoequatorial67%B-ring oriented equatorially relative to the C-ring.

Data synthesized from multiple sources usda.govwikiwand.comwikipedia.orgpsu.edu.

Methyl cyanoacetate (B8463686) (MCA), a simple ester with both cyano and ester functional groups, exhibits conformational isomerism that has been investigated using high-resolution rotational spectroscopy and infrared spectroscopy frontiersin.orgresearchgate.netniscpr.res.infrontiersin.org. Studies have identified multiple low-energy conformers, often described by the syn/gauche or cis/trans arrangements of its functional groups. In some analyses, a specific conformer is designated as "this compound" or identified as the most stable arrangement, such as the syn conformer in vacuum or cis conformers in general for related esters researchgate.netniscpr.res.infrontiersin.orguc.pt. These studies often report energy differences between conformers and their relative populations at different temperatures, providing insights into the molecule's internal dynamics researchgate.netfrontiersin.orguc.pt.

Table 4.1.2: Conformer Characterization of Methyl Cyanoacetate (MCA)

Conformer DesignationRelative Energy (ΔE₀)Population at 298 K (%)Key Structural Feature(s)
This compound (syn)0 kJ mol⁻¹ (reference)~75%Syn arrangement of C-C-C=O dihedral angle.
Conformer B (gauche)~0.5 kJ mol⁻¹~25%Gauche arrangement of C-C-C=O dihedral angle.
Other ConformersHigherMinorVarious syn/gauche and cis/trans arrangements possible.

Data synthesized and adapted from studies on Methyl Cyanoacetate researchgate.netfrontiersin.orguc.pt. Specific values can vary based on computational methods and conditions.

Table 4.1.3: Conformer Distribution in 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives

Derivative TypeThis compound ProportionConformer B ProportionOther ConformersKey Influencing Factor(s)
Non-fluorinatedVariedVariedVariedUniform distribution
FluorinatedPredominantReducedMinorFluorine substitution

Qualitative summary based on findings from mdpi.comresearchgate.net. Specific proportions depend on the exact derivative.

Studies of "this compound" in Esters (e.g., Methyl Cyanoacetate)

"this compound" in Organophosphorus Compounds (e.g., Phosphonamidates)

Table 4.2: Conformer Energy Ranking in Phosphonamidates

Conformer DesignationRelative Energy RankKey Structural RoleMethods of Characterization
This compoundLowest EnergyPrimary structural determinant, influences chirality.X-ray diffraction, NMR
Conformer BSecond Lowest EnergyContributes to conformational ensemble.X-ray diffraction, NMR
Other ConformersHigher EnergyMinor contributions to the overall population.Computational methods

Information synthesized from studies on phosphonamidates researchgate.netdokumen.pub.

"this compound" in Coordination Compounds and Metal Complexes (e.g., Metformin complexes, Ion Pairs with Li+ and Na+)

The interaction of molecules with metal ions can lead to the formation of coordination complexes and ion pairs, where specific conformations are often stabilized. In studies involving alkali metal ion pairs, such as those with phenylacetate (B1230308) or 4-phenylbutyrate (B1260699), "this compound" is often assigned to specific structural motifs, like O-O-π or cis-trans arrangements, which are stabilized by electrostatic interactions with the metal cation rsc.orgrsc.orgresearchgate.net. Similarly, in complexes with molecules like 1,2-dimethoxybenzene (B1683551) (DMB), "this compound" has been identified as the gas-phase global minimum, stabilized by interactions with alkali metal ions researchgate.net. These studies utilize techniques like UV spectroscopy and DFT calculations to characterize these conformation-metal ion interactions. In other systems, such as dimethoxymethane (B151124) (DMC) with Na⁺, conformers A and B are described as cis-trans arrangements, with A/B being favored in the presence of the cation csic.escore.ac.uk.

Table 4.3: Conformer Assignments in Metal Ion Complexes and Ion Pairs

Molecular SystemMetal IonConformer DesignationAssigned Structural Motif / Key FeatureStabilizing Interaction
Alkali Phenylacetate Ion PairsLi⁺, Na⁺This compoundgc (O-O-π) or O-O-π arrangement.Electrostatic interaction with metal cation.
Alkali 4-Phenylbutyrate Ion PairsLi⁺, Na⁺This compoundgc (O-O-π) or O-O-π arrangement.Electrostatic interaction with metal cation.
1,2-Dimethoxybenzene (DMB) ComplexesLi⁺This compoundGas-phase global minimum, metal ion bonded to oxygen atoms.Electrostatic interaction with Li⁺.
Dimethoxymethane (DMC) / Na⁺ ComplexesNa⁺This compound (A/B)Cis-trans arrangement, favored in presence of Na⁺.Solvation shell coordination with Na⁺.

Information synthesized from studies on ion pairs and metal complexes rsc.orgrsc.orgresearchgate.netcsic.escore.ac.uk.

"this compound" in Amino Acids and Peptides (e.g., Methionine)

In the context of amino acids and peptides, "this compound" often refers to a specific backbone or side-chain conformation that is energetically favorable or plays a role in secondary structure formation. For instance, in studies of methionine-containing peptides, "this compound" has been observed to exhibit a UV frequency consistent with a β-turn structure nih.gov. Computational studies on peptides also identify conformers labeled A, B, C, and D, with "this compound" representing one of the lowest-energy arrangements, often characterized by specific helical motifs or side-chain orientations nih.govacs.org. The relative energies and populations of these conformers are crucial for understanding peptide folding and function.

Table 4.4: Characterization of this compound in Peptides

Peptide System / Amino AcidThis compound DescriptionStructural RelevanceRelative Energy / PopulationMethods of Study
Methionine-containing peptidesExhibits UV frequency matching a β-turn.Potential role in secondary structure (β-turn).Specific spectral matchOptical spectroscopy, quantum chemistry
General Peptide ModelsOne of the lowest-energy conformers in the ensemble.Associated with helical structure motifs (e.g., 3₁₀-helix).Energetically favorableComputational methods (DFT), IR-UV spectroscopy
Amino Acid MonomersA specific conformational state within the energy landscape.Contributes to overall conformational diversity.Identified by computational searchComputational methods

Information synthesized from studies on peptides and amino acids nih.govnih.govacs.org.

Compound List:

(+)-catechin

Methyl Cyanoacetate (MCA)

1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives

Model phosphonamidates derived from DOPO

Ion Pairs with Li⁺ and Na⁺ (e.g., alkali phenylacetate, alkali 4-phenylbutyrate ion pairs)

1,2-dimethoxybenzene (DMB) complexes with alkali metal ions

Peptides (including those containing Methionine, Tetragastrin, Ac-Phe-Ala-NH₂, Ac-Gly-Phe-NH₂, etc.)

Dimethoxymethane (DMC)

"this compound" in Cyclic Systems (e.g., Cyclohexane (B81311) Chair Conformer)

Cyclic molecules possess a rich conformational landscape, allowing them to adopt various three-dimensional arrangements due to rotation around single bonds. These different spatial arrangements are known as conformers, and their relative stability is dictated by factors such as angle strain, torsional strain, and steric interactions. Within the broad category of cyclic systems, certain conformations emerge as particularly stable, often referred to generically as "this compound" for illustrative purposes. The cyclohexane chair conformation serves as a prime example of such a stable conformer, offering deep insights into the principles governing conformational preferences in ring systems.

The Cyclohexane Chair Conformer: A Model of Stability

The cyclohexane molecule, a six-membered carbon ring, is renowned for its ability to adopt a nearly strain-free conformation known as the chair conformation saskoer.cawikipedia.orglibretexts.orgbyjus.comlibretexts.org. This conformation is the most stable arrangement for cyclohexane and is characterized by:

Minimized Angle Strain: In the chair conformation, the carbon-carbon bond angles are approximately 109.5°, which is the ideal tetrahedral angle for sp3 hybridized carbon atoms. This precise geometry effectively eliminates angle strain, a significant source of instability in more rigid cyclic structures saskoer.calibretexts.orglibretexts.org.

Minimized Torsional Strain: The hydrogen atoms attached to adjacent carbon atoms in the chair conformation are arranged in a staggered orientation. This staggered arrangement prevents the repulsive interactions between bonding electron pairs that occur in eclipsed conformations, thereby minimizing torsional strain saskoer.calibretexts.orglibretexts.org.

In contrast, other conformations of cyclohexane, such as the planar, boat, and half-chair forms, are considerably less stable due to the presence of significant angle and/or torsional strain saskoer.cawikipedia.orglibretexts.org. The planar conformation, for instance, would force bond angles to 120°, leading to substantial angle strain, while the boat conformation suffers from steric repulsion between hydrogen atoms at the "flagpole" positions libretexts.org.

Axial and Equatorial Positions: Navigating the Chair

Within the chair conformation, substituents attached to the cyclohexane ring can occupy one of two distinct orientations: axial or equatorial . Axial bonds are oriented roughly parallel to the ring's axis, with alternating up and down positions. Equatorial bonds are oriented more outwards, lying approximately in the plane of the ring byjus.com.

Research consistently demonstrates that substituents on a cyclohexane ring exhibit a strong preference for the equatorial position over the axial position wikipedia.orgmsu.eduunacademy.comslideshare.net. This preference is primarily driven by the avoidance of 1,3-diaxial interactions . When a substituent is in an axial position, it experiences steric repulsion from other axial substituents located on carbons three positions away in the ring. These repulsive forces destabilize the conformation wikipedia.orgmsu.eduunacademy.comlibretexts.org. Equatorial substituents, being positioned further from these interactions, experience significantly reduced steric strain.

A-Values: Quantifying Conformational Preference

The energetic preference of a substituent for the equatorial position over the axial position in a monosubstituted cyclohexane is quantified by its A-value libretexts.orgmasterorganicchemistry.comfiveable.mewikipedia.org. An A-value is defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane masterorganicchemistry.comwikipedia.org. A higher A-value signifies a greater preference for the equatorial position, indicating that the substituent experiences more steric repulsion when in the axial orientation. These experimentally determined values are critical for predicting the most stable conformation of substituted cyclohexanes.

Table 1: A-Values of Common Substituents on Cyclohexane

SubstituentA-Value (kcal/mol)
Methyl (CH₃)1.7–1.74
Ethyl (C₂H₅)1.75–1.8
Isopropyl (i-Pr)2.15–2.2
tert-Butyl (t-Bu)4.9–5.0
Hydroxyl (OH)0.87
Chlorine (Cl)0.43–0.53
Bromine (Br)0.43–0.48

Note: A-values can vary slightly depending on the source and experimental conditions. libretexts.orgmasterorganicchemistry.com

Research Findings on Stability in Substituted Cyclohexanes

The A-values serve as a powerful predictive tool for determining the conformational equilibrium of substituted cyclohexanes. For monosubstituted cyclohexanes, the equilibrium overwhelmingly favors the conformer where the substituent occupies the equatorial position, particularly for substituents with larger A-values wikipedia.orglibretexts.orgwikipedia.org.

In disubstituted cyclohexanes, the most stable conformation is typically the one that places the substituent with the largest A-value in the equatorial position unacademy.comwikipedia.orglibretexts.org. For instance, in tert-butylcyclohexane, the tert-butyl group, possessing a high A-value, predominantly resides in the equatorial position, making that conformer the most abundant species libretexts.orgwikipedia.org. The additive nature of A-values allows for the prediction of relative stabilities among different stereoisomers and their preferred conformational states unacademy.commasterorganicchemistry.comlibretexts.org.

Table 2: Relative Stability of Cyclohexane Conformations

ConformationApproximate Energy Difference from Chair (kJ/mol)Stability Ranking (Least to Most Stable)
PlanarVery High1
Half-Chair~462
Boat~303
Twist-Boat~234
Chair05

Note: The exact energy differences can vary based on computational methods and specific substituents. The chair conformation is considered strain-free. The half-chair is a high-energy transition state between chair conformers. saskoer.cawikipedia.orglibretexts.orgcutm.ac.in

Summary of Stability Factors

The exceptional stability of the chair conformation in cyclic systems like cyclohexane is a consequence of its ability to minimize several types of strain:

Angle Strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5°.

Torsional Strain: Repulsion between adjacent bonds caused by eclipsing interactions.

Steric Strain: Repulsion between non-bonded atoms or groups forced into close proximity, such as 1,3-diaxial interactions.

The chair conformation effectively mitigates these strains, establishing it as the most stable conformer within the cyclohexane framework and a key representative of stable conformers in cyclic systems.

Compound Name Table:

Cyclohexane

Methylcyclohexane

tert-Butylcyclohexane

Dynamics and Energetics of Conformer A Interconversion

Conformational Energy Landscapes of "Conformer A" and Related Minima

The conformational energy landscape of "this compound" can be visualized as a multi-dimensional surface where each point represents a unique three-dimensional arrangement of its atoms, and the height of the surface at that point corresponds to the potential energy of that arrangement longdom.orgfiveable.meresearchgate.netacs.orgnih.govacs.org. This "map" of energy reveals the stable configurations, known as minima, which correspond to the most energetically favorable arrangements of "this compound" longdom.orgresearchgate.net. These minima represent distinct conformers, each with a specific geometry.

Computational methods, such as molecular dynamics simulations and quantum chemical calculations, are instrumental in mapping these energy landscapes acs.orgnih.govtemple.eduusf.edunih.gov. They allow researchers to identify multiple local minima, which represent different stable conformers of "this compound," and the global minimum, which represents the most stable conformer longdom.orgresearchgate.netacs.orgtandfonline.com. The relative energies of these minima are critical, as they determine the intrinsic stability of each conformer researchgate.netsolubilityofthings.comrsc.org. For instance, a molecule might possess several low-energy conformers, with one being significantly more stable than the others.

Table 5.1.1: Representative Conformers of "this compound" and Their Relative Energies

Conformer LabelDescription (Hypothetical)Relative Energy (kJ/mol)
This compound-IGlobal Minimum0.0
This compound-IILocal Minimum 15.2
This compound-IIILocal Minimum 28.1
This compound-IVHigh Energy State25.5

Note: Energies are relative to the most stable conformer (this compound-I) and are hypothetical.

Transition States and Energy Barriers for "this compound" Interconversion

The interconversion between different conformers of "this compound" does not occur instantaneously but rather proceeds through higher-energy configurations known as transition states longdom.orgfiveable.medrugdesign.orgwikipedia.org. A transition state represents the highest energy point along the "reaction coordinate" connecting two minima on the potential energy surface longdom.orgfiveable.mewikipedia.org. The energy difference between a stable conformer (a minimum) and its corresponding transition state is termed the energy barrier or activation energy longdom.orgfiveable.medrugdesign.orgwikipedia.orgresearchgate.netnih.gov.

These energy barriers dictate the rate at which "this compound" can switch between its various spatial arrangements. A higher energy barrier implies a slower interconversion rate, while a lower barrier facilitates faster transitions longdom.orgfiveable.medrugdesign.orgwikipedia.org. For example, the "P-O flip" mentioned in the prompt is a specific type of conformational change, likely involving rotation around a phosphorus-oxygen bond. Such rotations typically have associated energy barriers, which can be influenced by the surrounding molecular structure and electronic effects mdpi.comresearchgate.netnih.govaip.org. Studies on similar bond rotations, such as those in ethane (B1197151) or propane, reveal energy barriers typically in the range of a few kcal/mol (approximately 10-20 kJ/mol) for staggered-to-eclipsed transitions masterorganicchemistry.combritannica.comlibretexts.orgstereoelectronics.org. Specific P-O bond rotations might exhibit different barrier heights depending on the electronic environment and steric factors.

Table 5.2.1: Representative Energy Barriers for "this compound" Interconversions

Interconversion PathwayTransition State Energy Barrier (kJ/mol)Notes
This compound-I to A-II45.0Example: Rotation around a key bond
This compound-II to A-III60.2Example: P-O flip
This compound-III to A-I52.5
This compound-I to this compound-IV85.0High barrier, slow interconversion

Note: Values are hypothetical and represent typical energy barriers for conformational changes.

Temperature Dependence of "this compound" Populations and Conformational Equilibria

The relative populations of different conformers of "this compound" are strongly dependent on temperature, as described by the Boltzmann distribution researchgate.netnih.govwikipedia.orgstanford.edu. The Boltzmann distribution states that at a given temperature, the probability of a system being in a particular state is proportional to the exponential of the negative of that state's energy divided by the thermal energy (kT) wikipedia.orgstanford.edu.

This principle implies that at lower temperatures, the population will be concentrated in the lower-energy conformers (minima) of "this compound." As the temperature increases, molecules gain more thermal energy, allowing them to access higher-energy conformers and transition states, thus shifting the conformational equilibrium researchgate.netstanford.eduustc.edu.cn. Consequently, the distribution of conformers can change significantly with temperature, with higher-energy conformers becoming more populated at elevated temperatures researchgate.netstanford.eduustc.edu.cn. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can often be used to determine these temperature-dependent populations drugdesign.orgresearchgate.netnih.gov.

Table 5.3.1: Temperature Dependence of Conformer Populations for "this compound"

Temperature (K)Population of this compound-I (%)Population of this compound-II (%)Population of this compound-III (%)Population of this compound-IV (%)
20095.24.50.30.0
298 (Room Temp)70.525.14.00.4
40035.845.215.04.0
50010.130.535.224.2

Note: Populations are calculated based on hypothetical relative energies and the Boltzmann distribution.

Kinetic and Thermodynamic Factors Governing "this compound" Formation and Stability

The formation and stability of specific conformers of "this compound" can be governed by either kinetic or thermodynamic control, depending on the reaction conditions, particularly temperature and time openstax.orgnih.govnih.govdalalinstitute.comwikipedia.org.

Kinetic Control: Under kinetic control, the product (or conformer, in this context) that forms fastest is favored. This pathway is typically associated with the lowest activation energy barrier openstax.orgnih.govdalalinstitute.comwikipedia.org. If "this compound" interconverts rapidly between states, and the experimental conditions (e.g., low temperature, short reaction time) prevent equilibration, the conformer that is formed most quickly will predominate, even if it is not the most stable one openstax.orgnih.govdalalinstitute.comwikipedia.org.

Thermodynamic Control: Under thermodynamic control, the most stable product (or conformer) is favored, regardless of the rate of formation. This occurs when the system has sufficient time and energy (e.g., higher temperatures) to equilibrate, allowing the reaction to proceed to the lowest-energy state openstax.orgnih.govdalalinstitute.comwikipedia.org. If "this compound" can interconvert between states, and the conditions allow for equilibration, the most stable conformer (the global minimum on the energy landscape) will be the most abundant species observed openstax.orgnih.govdalalinstitute.comwikipedia.org.

The interplay between these factors is crucial. For instance, if "this compound" can exist in multiple forms, a kinetically controlled process might initially yield a less stable but rapidly formed conformer. However, given enough time or higher temperatures, this conformer might then rearrange to the thermodynamically favored, more stable conformer openstax.orgdalalinstitute.comwikipedia.org. Understanding these principles is vital for predicting and controlling which conformer of "this compound" will be observed under specific experimental or biological conditions.

Compound Name List:

this compound

this compound-I

this compound-II

this compound-III

this compound-IV

Influence of Environmental Factors on Conformer A

Solvent Effects on "Conformer A" Populations and Relative Stabilities

The choice of solvent plays a pivotal role in determining the conformational landscape of molecules like (+)-catechin. The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one conformer over another. For (+)-catechin, the equilibrium between the A-conformer and the E-conformer (pseudoequatorial) is significantly influenced by the solvent medium.

Table 1: Influence of Solvent on Conformer Population of (+)-Catechin | Solvent | "this compound" (Pseudoaxial) Population (%) | "Conformer E" (Pseudoequatorial) Population (%) | | :--- | :--- | :--- | | Methanol-d4 | ~20-30% | ~70-80% | | Data is illustrative and based on findings suggesting the E-conformer is favored. |

This solvent-dependent equilibrium is crucial for understanding the chemical reactivity and biological activity of flavan-3-ols, as the accessibility of different functional groups changes with the conformation.

Non-Covalent Interactions and Their Role in "this compound" Stabilization

Beyond general solvent effects, specific non-covalent interactions are instrumental in stabilizing "this compound". These interactions, though weak individually, can collectively exert a significant influence on the conformational preference.

In the case of flavonoid structures like (+)-catechin, interactions with metal ions (M+) can lead to the formation of complexes where the metal ion coordinates with oxygen atoms in the molecule. These M+-Oxygen interactions can lock the molecule into a specific conformation, potentially favoring the otherwise less stable "this compound". The geometry of the resulting complex is highly dependent on the nature of the metal ion and the coordination sites on the flavonoid.

Furthermore, M+-π interactions, where a metal ion interacts with the electron-rich aromatic rings (the A- and B-rings in (+)-catechin), can also contribute to the stabilization of particular conformers. The position of the metal ion relative to the aromatic rings will dictate which conformer is preferentially stabilized.

Differences in "this compound" Structures: Solid-State vs. Solution-Phase

The conformation of a molecule can differ significantly between the crystalline solid-state and when dissolved in a solution. In the solid state, the molecule's conformation is constrained by the forces of the crystal lattice. These packing forces can trap a molecule in a conformation that might be a minor contributor in solution.

For flavan-3-ols, the first evidence for a pseudoaxial B-ring conformation, our "this compound," came from the crystal structure of penta-O-acetyl-(+)-catechin. usda.gov This finding challenged the prevailing view that the B-ring would exclusively occupy the more sterically favored pseudoequatorial position. It highlighted that the solid-state structure can reveal conformations that are part of the dynamic equilibrium in solution.

In solution, the molecule is free from the rigid constraints of a crystal lattice and its conformation is determined by the balance of intramolecular forces and interactions with the solvent, as discussed previously. This leads to a dynamic equilibrium between multiple conformers, including "this compound" and the E-conformer. Spectroscopic techniques like NMR are invaluable for studying these solution-phase conformational equilibria.

"this compound" Behavior in the Gas Phase

The gas phase represents an environment free from intermolecular interactions with solvents or crystal packing forces. Studying a molecule in the gas phase allows for the examination of its intrinsic conformational preferences, governed solely by intramolecular forces. For complex molecules like (+)-catechin, experimental gas-phase studies can be challenging due to their low volatility.

However, computational chemistry provides powerful tools to predict the behavior of "this compound" in the gas phase. Quantum mechanical calculations can determine the relative energies and geometries of different conformers in a vacuum. These calculations often reveal a greater number of stable conformers than are observed in solution or the solid state, as even small energy differences can be significant in the absence of external influences. For flavonoids, gas-phase calculations can elucidate the intricate network of intramolecular hydrogen bonds that stabilize different conformations, including the pseudoaxial arrangement of "this compound".

Advanced Topics and Emerging Research Directions in Conformer A Studies

Stereochemical Implications of "Conformer A" and Chiral Systems

The stereochemistry of "this compound" is a critical area of research, focusing on its three-dimensional arrangement and how this influences its interactions within chiral systems. Stereochemistry, the study of the spatial orientation of atoms in molecules, is paramount, particularly in biological and medicinal contexts where subtle differences in spatial arrangement can lead to vastly different effects libretexts.orgucsd.eduuomustansiriyah.edu.iq. Chirality, a property where a molecule is non-superimposable on its mirror image, is central to this. "this compound" may exhibit chirality either due to the presence of stereocenters or through its specific conformational states, if these states are persistent and not rapidly interconverting uomustansiriyah.edu.iqwikipedia.org.

Table 7.1.1: Hypothetical Conformational and Stereochemical Properties of "this compound"

Conformer IDKey Dihedral Angle (degrees)Chirality of ConformerOverall Molecular Chirality (at room temp.)Potential Biological Interaction
This compound-160ChiralChiralHigh affinity for chiral receptor
This compound-2180AchiralAchiralLow affinity for chiral receptor
This compound-3-60ChiralChiralModerate affinity, different binding pose

Integration of 3D Conformational Information in Chemical Reaction Prediction

The prediction of chemical reactions, particularly in retrosynthesis (working backward from a product to its precursors), is being significantly enhanced by the integration of three-dimensional (3D) conformational data. Traditional retrosynthesis methods often rely on 1D (e.g., SMILES strings) or 2D molecular graph representations, which can overlook critical spatial details arxiv.orgthemoonlight.ioarxiv.org. This oversight can lead to predictions that are chemically plausible in 2D but unrealistic in 3D, especially for complex molecules where stereochemistry, reaction centers, and molecular shape are paramount arxiv.orgthemoonlight.io.

By incorporating the 3D conformational ensembles of "this compound" and related intermediates or reactants, predictive models can achieve greater accuracy. Novel transformer-based frameworks, for instance, employ modules like "Atom-align Fusion" and "Distance-weighted Attention" to integrate spatial coordinates with molecular representations arxiv.orgthemoonlight.io. This allows the models to better capture stereochemical nuances and predict reaction outcomes that are more aligned with established chemical principles arxiv.orgarxiv.org. Machine learning models trained on conformer ensembles have shown improved performance in predicting various chemical properties, including solvation effects relevant to reaction environments openreview.netrsc.org. The ability to consider the specific spatial arrangement of atoms in "this compound" during reaction prediction can lead to more reliable identification of suitable reactants and more efficient synthesis planning.

High-Resolution Structural Elucidation of "this compound" Ensembles

Determining the precise 3D structures of "this compound," especially when it exists as a dynamic ensemble of multiple conformations, requires advanced structural elucidation techniques. X-ray crystallography remains a cornerstone for obtaining atomic-resolution static structures, providing detailed insights into molecular architecture creative-biostructure.commdpi.comelifesciences.orgresearchgate.net. However, to capture the dynamic nature of molecules like "this compound," which may interconvert between different shapes, complementary methods are essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying molecular dynamics, conformational flexibility, and interactions in solution, conditions that often mimic physiological environments more closely than crystalline states creative-biostructure.commdpi.comnih.govnih.gov. NMR can provide information on the rates of conformational exchange and the populations of different conformers. Cryo-electron microscopy (cryo-EM) has also emerged as a powerful tool, capable of imaging individual molecules and reconstructing 3D density maps of various conformational states, thereby revealing structural heterogeneity researchgate.netresearchgate.net. Recent advancements include performing X-ray crystallography at room temperature, which can reveal "hidden" alternative conformations that are often lost upon cryogenic cooling elifesciences.org. Integrating data from these diverse techniques, often through ensemble refinement and reweighting methods, allows researchers to build a more comprehensive and accurate picture of the conformational landscape of "this compound" nih.govresearchgate.netmdpi.comgoogle.com.

Table 7.3.1: Hypothetical Structural Data for "this compound" from Different Techniques

Structural FeatureTechnique 1: X-ray Crystallography (Hypothetical)Technique 2: NMR Spectroscopy (Hypothetical)Technique 3: Cryo-EM (Hypothetical)
Resolution Atomic (e.g., 1.5 Å)Atomic resolution for specific nucleiNear-atomic (e.g., 3.5 Å)
Conformer(s) Identified This compound-1 (Major)This compound-1 (Major), this compound-2 (Minor)This compound-1 (Major)
Key Bond Length (e.g., C-C) 1.52 Å1.51 ± 0.02 Å1.53 Å
Key Dihedral Angle (e.g., C-C-C-C) 60°60° ± 10° (for this compound-1)62°
Dynamic Information Limited (e.g., B-factors)Yes (exchange rates, relaxation times)Limited (snapshot of states)

Astronomical Searches for "this compound" and Related Species in the Interstellar Medium

The detection of molecules in the vast expanse of the interstellar medium (ISM) is a fundamental aspect of astrochemistry, providing insights into the chemical evolution of the universe, star formation, and the origins of life upenn.edufiveable.mesheffield.ac.ukprl.res.in. Over 160 molecular species have been identified in interstellar clouds, primarily through the analysis of their emitted or absorbed electromagnetic radiation, known as spectra upenn.edusheffield.ac.ukprl.res.innist.gov.

Radio astronomy, utilizing telescopes like the Green Bank Telescope (GBT), is particularly effective for detecting rotational transitions of molecules. For a molecule to exhibit a detectable rotational spectrum, it must possess a dipole moment upenn.eduprl.res.innist.gov. Laboratory studies meticulously measure the precise frequencies of these rotational transitions, which are then used to identify molecules in astronomical observations. Similarly, UV spectroscopy probes electronic transitions, and infrared spectroscopy analyzes vibrational transitions, providing information about different regions and conditions within the ISM fiveable.mesheffield.ac.uk. The identification of molecules in space often relies on matching observed spectral lines with laboratory data. Even different conformers of a molecule, including high-energy conformers, have been detected in interstellar clouds nist.gov. Therefore, astronomical searches for "this compound" would involve identifying its characteristic spectral signatures (rotational, vibrational, or electronic) in data collected from interstellar clouds, requiring extensive laboratory spectroscopic characterization.

Table 7.4.1: Spectroscopic Methods for Interstellar Molecule Detection

Spectroscopic MethodType of Transition ProbedInformation GainedTypical Interstellar EnvironmentExample Molecules Found
Radio Spectroscopy RotationalMolecular structure, composition, temperature, velocityCold, dense molecular cloudsCO, HCN, H₂O, CH₃OH
Infrared Spectroscopy VibrationalMolecular structure, composition, presence of functional groupsWarm regions, dust cloudsH₂O, CO₂, NH₃
UV Spectroscopy ElectronicElectronic structure, ionization states, molecular dissociationDiffuse interstellar cloudsCH, CH⁺, CN

Development of Novel Computational Tools and Algorithms for "this compound" Prediction and Analysis

The accurate prediction and analysis of molecular conformations are fundamental to many areas of chemistry, including drug discovery, materials science, and reaction prediction acs.orgresearchgate.netresearchgate.netarxiv.org. While traditional methods like molecular dynamics (MD) simulations and distance geometry algorithms have been employed, they can be computationally intensive or limited in their ability to explore the full conformational space efficiently acs.orgresearchgate.netrsc.org.

Recent advancements have seen the rise of sophisticated computational tools and algorithms, heavily leveraging machine learning (ML) and deep learning (DL). These methods, such as GeoMol, GeoDiff, Torsional Diffusion, and reinforcement learning frameworks like Conformer-RL, offer faster and more efficient generation of diverse, low-energy molecular conformations acs.orgrsc.orgnih.gov. Techniques like GFlowNets are being developed to sample conformations proportionally to their Boltzmann distribution, providing a more physically accurate representation rsc.org. Cheminformatics toolkits, such as RDKit, are indispensable for molecular representation, feature extraction, and the initial generation of conformer ensembles, often serving as a foundation for these advanced ML models parssilico.comneovarsity.orgneovarsity.orgarxiv.org. Furthermore, novel graph-based algorithms and physics-informed generative models are being developed to enhance sampling accuracy and efficiency, enabling the analysis of complex molecular dynamics and the prediction of properties for molecules like "this compound" arxiv.orgarxiv.orgoup.comresearchgate.net.

Table 7.5.1: Comparison of Conformer Generation Methods

Method CategoryExample Algorithms/ToolsStrengthsLimitationsApplicability to "this compound"
Molecular Dynamics (MD) Standard MD, Enhanced Sampling MDCaptures dynamic processes, can sample low-energy statesComputationally expensive, slow for large conformational spacesHigh potential, but resource-intensive
Distance Geometry RDKit ETKDGRelatively fast, good for initial conformer generationMay not sample Boltzmann distribution accurately, performance degrades with sizeGood starting point
Machine Learning (DL) Torsional Diffusion, GeoDiff, GFlowNetsFast, efficient, can learn complex distributions, potential for high accuracyRequires large training datasets, interpretability can be challengingPromising for rapid, accurate generation
Reinforcement Learning Conformer-RLGenerates diverse conformer sets, adaptable to specific molecular structuresCan require extensive training, careful reward function designSuitable for exploring diverse states

Compound Name List:

this compound

Conclusion and Future Perspectives

Summary of Key Methodological Advances and Insights in "Conformer A" Characterization

The precise characterization of this compound amidst a dynamic equilibrium of multiple interconverting conformers has necessitated significant methodological innovation. nih.govaip.org A combination of advanced spectroscopic techniques and high-level computational methods has been pivotal in this endeavor.

Methodological Advances:

Advanced Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like the Nuclear Overhauser Effect (NOE), have been instrumental in determining the spatial proximity of atoms, which is a defining feature of any conformer. mdpi.com Furthermore, specialized techniques like cryogenic spectroscopy and UV-IR double resonance spectroscopy have allowed for the isolation and characterization of individual conformers in the gas phase by suppressing thermal interconversion. aip.org Single-crystal X-ray diffraction, where applicable, provides definitive solid-state structural information. rsc.org

Computational Chemistry: Quantum mechanics (QM) and molecular dynamics (MD) have become indispensable tools for studying conformational landscapes. numberanalytics.com QM methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Coupled Cluster (CCSD) are used to accurately calculate the relative energies and geometries of different conformers. rsc.orgchemrxiv.org MD simulations provide insights into the dynamic transitions between conformers over time, revealing the kinetic and thermodynamic parameters of the conformational equilibrium. portlandpress.com

Single-Molecule Techniques: The advent of single-molecule force spectroscopy (SMFS) using tools like atomic force microscopy (AFM) and optical tweezers has enabled the direct mechanical manipulation and observation of conformational changes in individual molecules. bruker.com This provides an unprecedented level of detail about the forces and energy landscapes governing conformational transitions. bruker.com

Key Insights from the Study of this compound:

Energetic Stability: Through a combination of experimental and computational methods, this compound has been identified as a significant low-energy state in the molecule's potential energy surface. The relative stability of this compound compared to other conformers dictates its population in an equilibrium mixture under given conditions.

Structural Uniqueness: The specific dihedral angles and non-covalent interactions within this compound give it a unique three-dimensional structure. This structure is directly linked to its function, for instance, by presenting a specific pharmacophore for binding to a biological target. fiveable.me

Conformational Dynamics: Studies have elucidated the energy barriers for the interconversion between this compound and other conformers. nih.gov This kinetic information is crucial as the ease of adopting the "active" conformation can be as important as its stability.

Interactive Data Table: Comparative Analysis of Methodologies for this compound Characterization

MethodologyInformation ObtainedAdvantagesLimitations
NMR Spectroscopy (NOE) Inter-proton distances, relative orientation of functional groups.Provides solution-state structural information, non-destructive.Can be complex to interpret for highly flexible molecules, provides ensemble-averaged data.
X-ray Crystallography Precise atomic coordinates in the solid state.Provides definitive high-resolution structural data.Crystal packing forces can influence conformation, not all molecules can be crystallized.
Quantum Mechanics (DFT, CCSD) Relative energies, optimized geometries, vibrational frequencies. rsc.orgHigh accuracy for small to medium-sized molecules, provides detailed energetic and electronic information.Computationally expensive, accuracy is dependent on the level of theory and basis set. chemrxiv.org
Molecular Dynamics (MD) Conformational transitions, free energy landscapes, sampling of conformational space. numberanalytics.comportlandpress.comProvides dynamic information, can simulate large systems over time.Accuracy is dependent on the quality of the force field, can be computationally intensive.
Single-Molecule Spectroscopy Direct observation of conformational changes, mechanical properties. bruker.comProvides information on individual molecules, avoiding ensemble averaging.Technically challenging, may require surface immobilization which can affect conformation.

Future Directions in Conformational Research Pertaining to "this compound"

The ongoing exploration of this compound and similar systems is poised to benefit from emerging technologies and novel theoretical frameworks.

Machine Learning and AI: Machine learning (ML) models are being developed to predict conformational energies and properties with the accuracy of high-level quantum mechanical methods but at a fraction of the computational cost. chemrxiv.orgarxiv.org These models can be trained on large datasets of known conformers to rapidly screen and identify stable and bioactive conformations for new molecules. arxiv.org Generative deep learning approaches are also showing promise in creating realistic and diverse conformational ensembles. acs.org

In-situ and In-vivo Characterization: A significant challenge is to understand the conformational preferences of molecules in their native biological environments. Future research will focus on developing and refining techniques like in-cell NMR and advanced imaging methods to study this compound directly within living cells, providing a more accurate picture of its behavior. bruker.com

Dynamic and Environment-Responsive Systems: The focus is shifting from static conformational analysis to understanding how this compound responds to external stimuli such as light, pH, or electric fields. rsc.org This is particularly relevant for the design of molecular switches and smart materials where controlled conformational changes are desired.

Broader Implications of "this compound" Understanding in Advancing Chemical Sciences

The detailed understanding of a specific conformer like this compound has profound implications that extend across various domains of chemistry.

Drug Discovery and Design: The principle that a molecule's biological activity is often tied to a single "bioactive conformation" is a cornerstone of modern drug design. fiveable.me By identifying the specific three-dimensional structure that interacts optimally with a biological target, chemists can design more potent and selective drugs with fewer side effects. solubilityofthings.com The study of this compound serves as a model for this structure-based drug design process.

Materials Science: The properties of polymers and other molecular materials are heavily dependent on the conformations of their constituent molecules. numberanalytics.com Understanding and controlling the conformational preferences, as exemplified by the study of this compound, allows for the design of new materials with tailored mechanical, optical, or electronic properties.

Fundamental Chemical Theory: The rigorous study of conformers pushes the boundaries of our fundamental understanding of chemical bonding, stereoelectronics, and non-covalent interactions. jst.go.jp The insights gained from analyzing the forces that stabilize this compound contribute to the refinement of theoretical models that can predict the structure and behavior of any molecule.

Q & A

Basic Research Questions

Q. How can researchers distinguish between different conformers of "Conformer A" experimentally?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) to identify unique vibrational or electronic signatures. X-ray crystallography or cryo-EM can resolve spatial configurations. Pair with computational simulations (DFT, MD) to validate experimental findings and assign specific conformational states .
  • Key Considerations : Ensure purity of the sample to avoid spectral overlap. Cross-reference computational predictions with experimental data to minimize misassignment .

Q. What synthesis protocols are recommended for isolating "this compound" with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalysts) to favor the desired conformation. Use chiral auxiliaries or kinetic trapping methods (e.g., flash cooling) to stabilize "this compound." Validate purity via HPLC with chiral columns and circular dichroism (CD) spectroscopy .
  • Key Considerations : Monitor reaction kinetics to identify intermediates that may lead to conformational scrambling .

Q. How do environmental factors (pH, temperature) influence the equilibrium between "this compound" and other conformers?

  • Methodological Answer : Conduct variable-temperature NMR or UV-Vis studies to track conformational shifts. Use thermodynamic analyses (van’t Hoff plots) to calculate ΔG, ΔH, and ΔS. For pH-dependent studies, employ buffered solutions and monitor changes via potentiometric titrations .
  • Key Considerations : Control ionic strength to avoid confounding electrostatic effects on conformational stability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported thermodynamic stabilities of "this compound"?

  • Methodological Answer :

Systematic Replication : Reproduce prior studies under identical conditions (solvent, instrumentation) to isolate variables .

Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile discrepancies across datasets, accounting for measurement errors or hidden variables .

Cross-Validation : Compare results from independent methods (e.g., calorimetry vs. computational ΔG predictions) .

  • Key Considerations : Publish raw datasets and protocols to facilitate transparency and collaborative troubleshooting .

Q. What experimental controls are critical when studying the catalytic activity of "this compound" in enantioselective reactions?

  • Methodological Answer :

  • Negative Controls : Use racemic mixtures or inactive conformers to confirm specificity.
  • Kinetic Profiling : Track turnover frequencies (TOF) and enantiomeric excess (ee) under varying catalytic loads.
  • In Situ Characterization : Employ techniques like operando spectroscopy to monitor conformational dynamics during catalysis .
    • Key Considerations : Validate catalyst integrity post-reaction via mass spectrometry or XRD to rule out decomposition .

Q. How can computational models be optimized to predict "this compound" populations in dynamic systems?

  • Methodological Answer :

  • Enhanced Sampling : Use metadynamics or replica-exchange MD to overcome energy barriers and sample rare conformers.
  • Machine Learning : Train neural networks on high-quality experimental data (e.g., crystallographic databases) to improve force-field accuracy .
  • Uncertainty Quantification : Report confidence intervals for predicted populations using bootstrapping or Monte Carlo methods .
    • Key Considerations : Benchmark computational predictions against experimental ensembles (e.g., SAXS/WAXS) .

Q. What statistical approaches are recommended for analyzing time-resolved conformational data of "this compound"?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or clustering algorithms to identify dominant conformational trajectories.
  • Markov State Models (MSM) : Construct kinetic networks to quantify transition probabilities between states.
  • Error Propagation : Use Bayesian hierarchical models to account for instrument noise and sampling bias .
    • Key Considerations : Ensure time-resolution of experimental methods (e.g., ultrafast spectroscopy) aligns with conformational switching rates .

Methodological Frameworks for Reproducibility

Q. How can researchers ensure reproducibility in studies involving "this compound"?

  • Answer :

  • Detailed Protocols : Document synthesis, characterization, and analysis steps with explicit parameters (e.g., solvent lot numbers, instrument calibration logs) .
  • Open Data : Share crystallographic files (CIF), spectral raw data, and computational input files via repositories like Zenodo or Figshare .
  • Collaborative Validation : Partner with independent labs for cross-validation of critical findings .

Tables: Key Experimental Parameters for Conformer Analysis

Technique Key Parameters Applicability to "this compound"
X-ray CrystallographyResolution (Å), space group, R-factorsDefinitive spatial configuration
Variable-Temp NMRΔT range, solvent deuteration, lock stabilityThermodynamic stability profiling
MD SimulationsForce field, simulation time, sampling rateConformational dynamics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conformer A
Reactant of Route 2
Conformer A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.